3-(Propan-2-ylidene)-3,4-dihydro-2H-1,2-oxazine
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Overview
Description
3-(Propan-2-ylidene)-3,4-dihydro-2H-1,2-oxazine is a heterocyclic compound that features a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)-3,4-dihydro-2H-1,2-oxazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the intermolecular hetero-Diels–Alder reaction between vinylidene Meldrum’s acids and dialkyl acetylenedicarboxylates in the presence of simple alcohols at room temperature . This method is advantageous due to its good yields, short reaction time, and easy workup.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-ylidene)-3,4-dihydro-2H-1,2-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
3-(Propan-2-ylidene)-3,4-dihydro-2H-1,2-oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 3-(Propan-2-ylidene)-3,4-dihydro-2H-1,2-oxazine exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, leading to changes in biological activity. The exact molecular targets and pathways depend on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another six-membered heterocyclic compound with oxygen.
3,4-Dihydro-2H-1,2-pyrazine: A similar compound with nitrogen atoms in the ring.
3,4-Dihydro-2H-1,2-thiazine: Contains sulfur instead of oxygen.
Uniqueness
3-(Propan-2-ylidene)-3,4-dihydro-2H-1,2-oxazine is unique due to its specific combination of nitrogen and oxygen in the ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
143740-01-6 |
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Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-propan-2-ylidene-4H-oxazine |
InChI |
InChI=1S/C7H11NO/c1-6(2)7-4-3-5-9-8-7/h3,5,8H,4H2,1-2H3 |
InChI Key |
JIDGCVGVHFZNGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC=CON1)C |
Origin of Product |
United States |
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